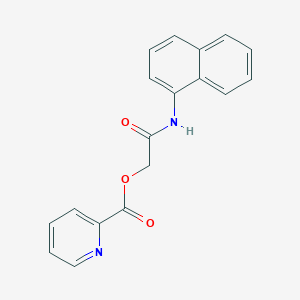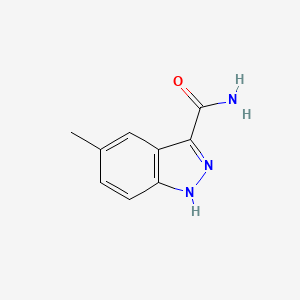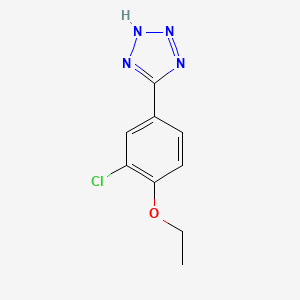
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid inhibits the phosphorylation of JAKs, which are key enzymes in cytokine signaling pathways. This leads to the inhibition of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway. The inhibition of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as breast cancer and leukemia cells, by inducing apoptosis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines. Additionally, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid does have some limitations. It has been shown to have off-target effects, which can lead to unintended consequences. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in scientific research. One potential application is in the treatment of cancer. 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Additionally, 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid could be used in the study of other cytokine signaling pathways, as it has been shown to have broad inhibitory effects. Finally, further research could explore the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in combination with other drugs to enhance its therapeutic potential.
Synthesemethoden
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid can be synthesized via several methods, including the reaction of 2-methoxybenzaldehyde with indole-3-carboxylic acid in the presence of a catalyst, or the reaction of 2-methoxyphenylhydrazine with indole-3-carboxylic acid in the presence of a reducing agent. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been shown to inhibit the activation of JAKs, leading to the inhibition of downstream signaling pathways. This has been useful in studying the role of JAKs in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15-5-3-2-4-11(15)10-6-7-12-13(16(18)19)9-17-14(12)8-10/h2-9,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMYDSSEHLMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)C(=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
